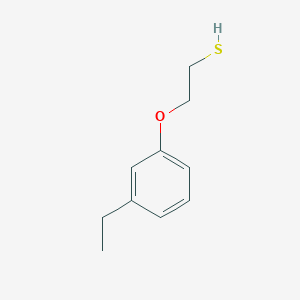
(3-Methoxypropyl)(propyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxypropyl)(propyl)amine: is an organic compound with the molecular formula C7H17NO. It is a derivative of propylamine, where one of the hydrogen atoms in the propyl group is replaced by a 3-methoxypropyl group. This compound is a clear, colorless to faintly colored liquid with an ammonia-like odor. It is miscible with water, ethanol, toluene, acetone, hexane, and other standard solvents .
準備方法
Synthetic Routes and Reaction Conditions:
From 3-Methoxypropanol: One common method involves the reaction of 3-methoxypropanol with ammonia and hydrogen under specific conditions.
From 1-Propanamine, 3-methoxy-N-(phenylmethylene): This method involves the reaction of 1-propanamine, 3-methoxy-N-(phenylmethylene) with hydrogen in the presence of a catalyst to yield (3-Methoxypropyl)(propyl)amine.
Industrial Production Methods: Industrial production typically involves the use of continuous flow reactors where 3-methoxypropanol is reacted with ammonia and hydrogen under controlled temperature and pressure conditions. The reaction is catalyzed by a metal catalyst, such as nickel or palladium, to enhance the yield and purity of the product .
化学反応の分析
Types of Reactions:
Oxidation: (3-Methoxypropyl)(propyl)amine can undergo oxidation reactions to form corresponding aldehydes and carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halides or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or thiolated derivatives.
科学的研究の応用
作用機序
The mechanism of action of (3-Methoxypropyl)(propyl)amine involves its interaction with molecular targets through its amine and methoxy functional groups. In corrosion inhibition, it adsorbs onto metal surfaces, forming a protective barrier that prevents oxidation and corrosion. The methoxy group enhances its solubility and dispersibility in aqueous solutions, making it effective in various applications .
類似化合物との比較
3-Methoxypropylamine: This compound is similar but lacks the additional propyl group, making it less hydrophobic and slightly less effective in certain applications.
2-Methoxyethylamine: Another similar compound with a shorter carbon chain, which affects its physical properties and reactivity.
3-Ethoxypropylamine: This compound has an ethoxy group instead of a methoxy group, leading to differences in solubility and reactivity.
Uniqueness: (3-Methoxypropyl)(propyl)amine is unique due to its combination of a methoxy group and a propyl group, which provides a balance of hydrophilicity and hydrophobicity. This makes it versatile in various applications, from corrosion inhibition to pharmaceutical synthesis .
特性
分子式 |
C7H17NO |
|---|---|
分子量 |
131.22 g/mol |
IUPAC名 |
3-methoxy-N-propylpropan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-3-5-8-6-4-7-9-2/h8H,3-7H2,1-2H3 |
InChIキー |
HYUDHAJLXAGAGH-UHFFFAOYSA-N |
正規SMILES |
CCCNCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(Azepan-2-yl)methyl]acetamide](/img/structure/B13200072.png)
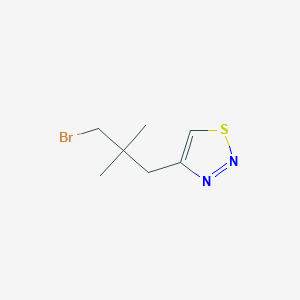
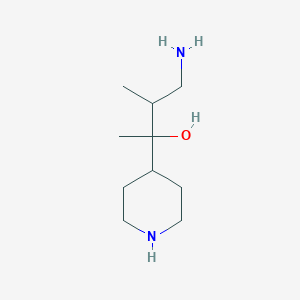

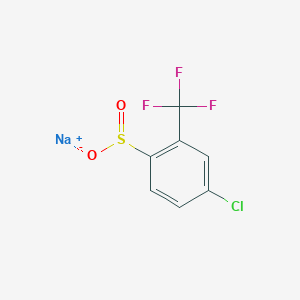
![3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)
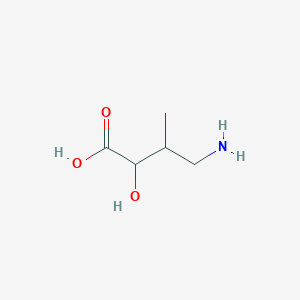
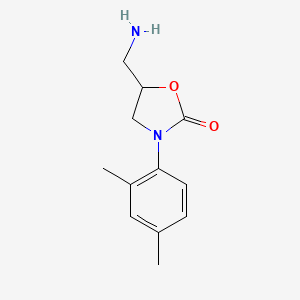
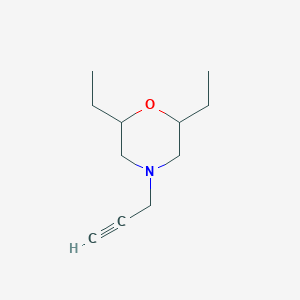
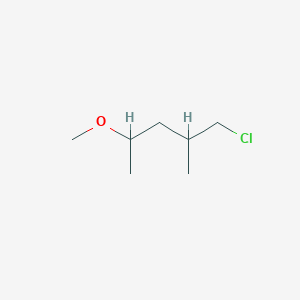
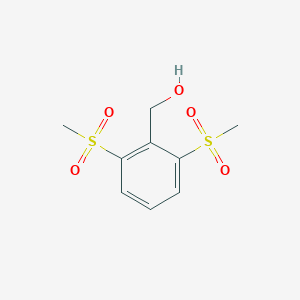
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)
